Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate
Overview
Description
Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Mechanism of Action
Target of Action
Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is an organic compound and a derivative of silane. It is primarily used as a reagent in organic synthesis . The primary targets of this compound are typically organic molecules that require protection of a functional group during a synthetic process .
Mode of Action
The compound acts as a protecting group for sensitive functional groups in organic synthesis . It reacts with the functional group and forms a stable complex that can withstand the conditions of the subsequent reactions. After these reactions are complete, the protecting group can be removed to regenerate the original functional group .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the organic molecule it is reacting with. In general, it is involved in the synthesis of complex organic molecules, where it helps to protect sensitive functional groups from unwanted reactions .
Pharmacokinetics
Its physical properties such as boiling point (74-80℃ at 17 torr), density (0890), and solubility (slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate) can influence its behavior in a chemical reaction .
Result of Action
The result of the action of this compound is the protection of sensitive functional groups in organic molecules. This allows for the successful synthesis of complex organic molecules without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and reacts slowly with water . Therefore, it is typically used under anhydrous conditions. It is also acid-sensitive, which means its stability can be affected by the pH of the environment . The temperature can also influence the rate of its reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate typically involves the reaction of methyl 3-methylbutanoate with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield, often involving the use of automated systems to control temperature, pressure, and reactant flow rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate undergoes several types of chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions but can be removed under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Tetra-n-butylammonium fluoride (TBAF), imidazole, pyridine.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the conditions.
Reduction: Alcohols.
Substitution: Alcohols after the removal of the TBDMS group.
Scientific Research Applications
Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is widely used in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Utilized in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride (TMS-Cl): Less sterically hindered and less stable compared to TBDMS-Cl.
Triisopropylsilyl chloride (TIPS-Cl): More sterically hindered and more stable than TBDMS-Cl.
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMS-OTf): More reactive than TBDMS-Cl .
Uniqueness
Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate is unique due to the balance it offers between stability and reactivity. The TBDMS group provides sufficient steric hindrance to protect the hydroxyl group effectively while being removable under mild conditions, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
methyl 2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-9(2)10(11(13)14-6)15-16(7,8)12(3,4)5/h9-10H,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRLPYMGWJYOSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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